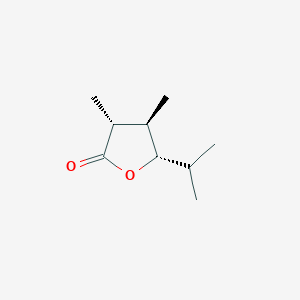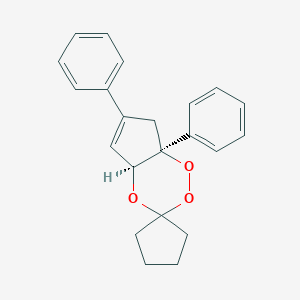
Pentatroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentatroxane is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. It is a member of the family of heterocyclic compounds, which are known for their diverse biological activities. Pentatroxane has been shown to have promising anticancer properties, making it a subject of intense research in recent years.
Mécanisme D'action
The mechanism of action of pentatroxane is not well understood. However, it is believed to exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. Pentatroxane has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and repair.
Effets Biochimiques Et Physiologiques
Pentatroxane has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Pentatroxane has also been shown to inhibit the activity of certain enzymes involved in DNA repair, making it an effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of pentatroxane is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of pentatroxane is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on pentatroxane. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of pentatroxane. Additionally, further studies are needed to better understand the mechanism of action of pentatroxane and its potential applications in cancer therapy.
Méthodes De Synthèse
Pentatroxane can be synthesized using a variety of methods, including the reaction of 1,2,4,5-tetrazine with a suitable alkylating agent. The synthesis of pentatroxane can be achieved using either chemical or enzymatic methods. Chemical synthesis involves the use of reagents and solvents to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Applications De Recherche Scientifique
Pentatroxane has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Pentatroxane has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
124378-33-2 |
|---|---|
Nom du produit |
Pentatroxane |
Formule moléculaire |
C22H22O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |
InChI |
InChI=1S/C22H22O3/c1-3-9-17(10-4-1)18-15-20-22(16-18,19-11-5-2-6-12-19)25-24-21(23-20)13-7-8-14-21/h1-6,9-12,15,20H,7-8,13-14,16H2/t20-,22-/m0/s1 |
Clé InChI |
IIBNWGMRDCFPEU-UNMCSNQZSA-N |
SMILES isomérique |
C1CCC2(C1)O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
pentatroxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



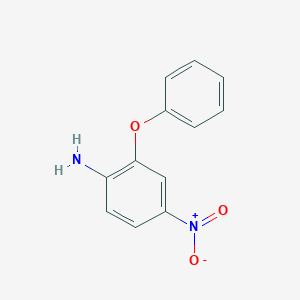
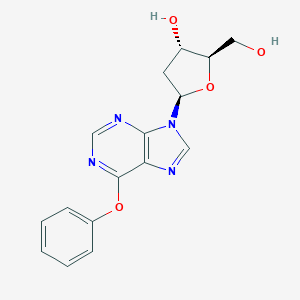
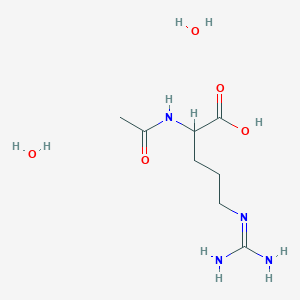
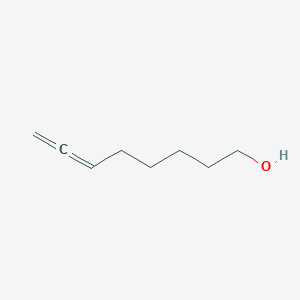
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
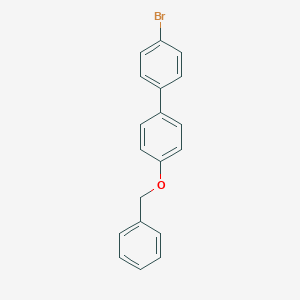
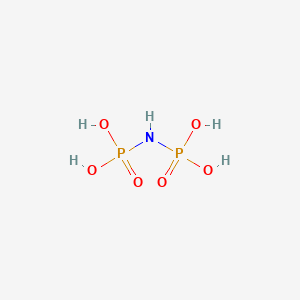
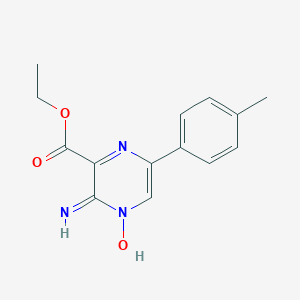
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)
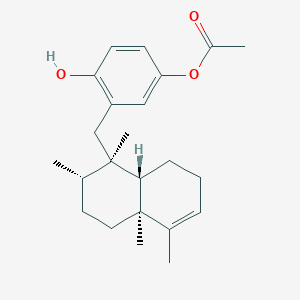
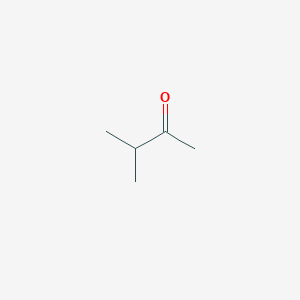
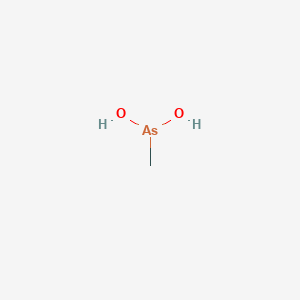
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
